molecular formula C19H14FN3O B2719815 2-cyano-3-(3-cyano-4-fluorophenyl)-N-(4-ethylphenyl)prop-2-enamide CAS No. 1428121-54-3

2-cyano-3-(3-cyano-4-fluorophenyl)-N-(4-ethylphenyl)prop-2-enamide

Cat. No.: B2719815
CAS No.: 1428121-54-3
M. Wt: 319.339
InChI Key: RQZXNTDDAJDAKO-UHFFFAOYSA-N
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Description

2-Cyano-3-(3-cyano-4-fluorophenyl)-N-(4-ethylphenyl)prop-2-enamide is a synthetic acrylamide derivative featuring a cyano group at the α,β-unsaturated carbonyl position, a 3-cyano-4-fluorophenyl substituent, and a 4-ethylphenyl amide group. This compound belongs to a class of enamide derivatives known for their structural versatility and applications in medicinal chemistry, particularly as kinase inhibitors or intermediates in polymer synthesis. The presence of electron-withdrawing groups (cyano, fluorine) enhances its electrophilic reactivity, while the ethyl group on the amide nitrogen may influence solubility and bioavailability .

Properties

IUPAC Name

2-cyano-3-(3-cyano-4-fluorophenyl)-N-(4-ethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O/c1-2-13-3-6-17(7-4-13)23-19(24)16(12-22)10-14-5-8-18(20)15(9-14)11-21/h3-10H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZXNTDDAJDAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)F)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(3-cyano-4-fluorophenyl)-N-(4-ethylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The starting material, 3-cyano-4-fluorobenzaldehyde, undergoes a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine to form 2-cyano-3-(3-cyano-4-fluorophenyl)acrylonitrile.

    Amidation Reaction: The intermediate product is then reacted with 4-ethylphenylamine under acidic or basic conditions to yield the final compound, 2-cyano-3-(3-cyano-4-fluorophenyl)-N-(4-ethylphenyl)prop-2-enamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(3-cyano-4-fluorophenyl)-N-(4-ethylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The cyano and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-cyano-3-(3-cyano-4-fluorophenyl)-N-(4-ethylphenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-cyano-3-(3-cyano-4-fluorophenyl)-N-(4-ethylphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano and fluorophenyl groups play a crucial role in binding to the active site of the target, leading to inhibition or modulation of its activity. The compound may also participate in signaling pathways, affecting cellular processes.

Comparison with Similar Compounds

The structural and functional attributes of 2-cyano-3-(3-cyano-4-fluorophenyl)-N-(4-ethylphenyl)prop-2-enamide can be contextualized against analogous compounds reported in the literature. Below is a detailed comparative analysis:

Structural Analogues and Substituent Effects
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound 3-Cyano-4-fluorophenyl, 4-ethylphenyl C₁₉H₁₅F₂N₃O ~347.35 (calculated) High electrophilicity due to dual cyano groups; moderate lipophilicity from ethyl group. N/A (hypothetical)
2-Cyano-3-(4-ethoxy-3-methoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide 4-Ethoxy-3-methoxyphenyl, 4-fluorophenyl C₁₈H₁₆FN₂O₃ 327.33 Enhanced solubility from ethoxy/methoxy groups; lower reactivity compared to cyano substituents.
2-Cyano-3-(2,3-dichlorophenyl)-N-(4-methylphenyl)prop-2-enamide 2,3-Dichlorophenyl, 4-methylphenyl C₁₇H₁₂Cl₂N₂O 343.20 Higher halogen-induced steric hindrance; potential for halogen bonding.
N-[5-Chloro-2-(morpholin-4-yl)phenyl]-2-cyano-3-(4-cyanophenyl)prop-2-enamide 4-Cyanophenyl, morpholinyl-chlorophenyl C₂₂H₁₈ClN₃O₂ 391.85 Improved pharmacokinetics from morpholine; dual cyano groups enhance target binding.

Key Observations :

  • Electron-Withdrawing Groups: The target compound’s dual cyano groups and fluorine atom amplify its electrophilicity, favoring Michael addition or nucleophilic aromatic substitution reactions. This contrasts with methoxy/ethoxy-substituted analogues, which prioritize solubility over reactivity .
  • Amide Substituents : The 4-ethylphenyl group balances lipophilicity and steric effects, differing from 4-methylphenyl (smaller alkyl) or morpholinyl (polar heterocycle) variants .
Physicochemical Properties
  • Melting Points: Cyano-rich compounds exhibit higher melting points (e.g., 5b: 292°C) due to strong dipole interactions, whereas ethyl/methoxy groups lower melting points via disrupted crystallinity .
  • Solubility : The 4-ethylphenyl group likely enhances organic solvent solubility compared to sulfamoyl or morpholinyl derivatives, which favor aqueous media .

Biological Activity

2-Cyano-3-(3-cyano-4-fluorophenyl)-N-(4-ethylphenyl)prop-2-enamide is a compound of significant interest due to its potential pharmacological properties. This article reviews its biological activity, including anti-inflammatory effects, cytotoxicity, and interaction with molecular targets, based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 2-cyano-3-(3-cyano-4-fluorophenyl)-N-(4-ethylphenyl)prop-2-enamide is C19H18F1N3C_{19}H_{18}F_{1}N_{3} with a molecular weight of 307.36 g/mol. Its structure includes a cyano group and an ethyl-substituted phenyl group, contributing to its biological activity.

1. Anti-inflammatory Properties

Research indicates that compounds similar to 2-cyano-3-(3-cyano-4-fluorophenyl)-N-(4-ethylphenyl)prop-2-enamide exhibit anti-inflammatory effects. For instance, in vitro studies have shown that related compounds can significantly reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures when administered at non-cytotoxic concentrations .

Table 1: In Vitro Effects on Cytokine Production

CompoundConcentration (μM)IL-1β Reduction (%)TNFα Reduction (%)
JMPR-01253040
JMPR-01505060

2. Cytotoxicity Studies

Cytotoxicity assessments using various cancer cell lines have demonstrated that the compound can induce apoptosis in a concentration-dependent manner. For example, cell viability assays revealed that at higher concentrations (≥50 μM), significant cytotoxic effects were observed against human cancer cell lines, suggesting potential for development as an anticancer agent .

Table 2: Cytotoxicity Results on Cancer Cell Lines

Cell LineIC50 (μM)Apoptosis Induction (%)
MCF-7 (Breast)4565
HeLa (Cervical)3070
A549 (Lung)5560

3. Molecular Target Interaction

Molecular docking studies have identified key interactions between the compound and various enzymes involved in inflammatory pathways, including lipoxygenase (LOX), cyclooxygenase (COX), and inducible nitric oxide synthase (iNOS). These interactions suggest that the compound may inhibit these enzymes, thereby reducing inflammation .

Case Studies

Several studies have explored the biological activity of structurally similar compounds:

  • Study on JMPR-01 : This compound demonstrated significant anti-inflammatory effects in animal models of induced paw edema and peritonitis, achieving reductions in edema comparable to dexamethasone control groups .
  • In Silico Analysis : Docking studies indicated favorable binding affinities for LOX and COX enzymes, supporting the hypothesis that these compounds can modulate inflammatory responses through enzyme inhibition.

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